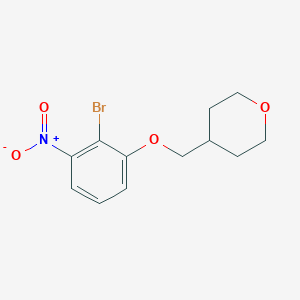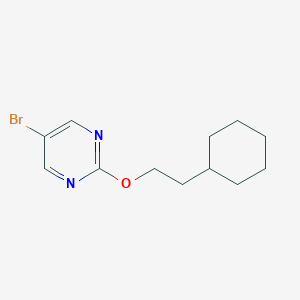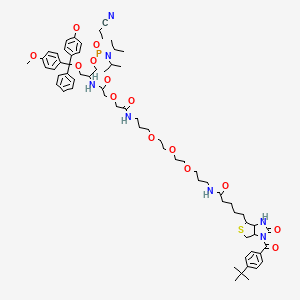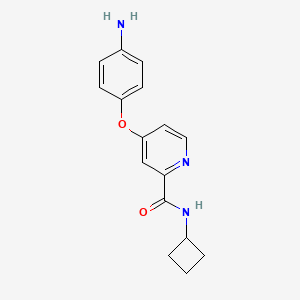
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenoxy group attached to a cyclobutyl-substituted picolinamide, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide typically involves the reaction of 4-aminophenol with cyclobutyl-substituted picolinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the aminophenoxy position .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide exerts its effects involves interactions with specific molecular targets. In anticancer research, the compound has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies suggest that the compound forms key hydrogen bonds with amino acids in the active site of the target proteins, stabilizing the inhibitor-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenoxy)pyridinamide: Similar in structure but with a pyridine ring instead of a picolinamide.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Features a dimethyl-substituted aniline group.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Uniqueness
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-(4-aminophenoxy)-N-cyclobutylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c17-11-4-6-13(7-5-11)21-14-8-9-18-15(10-14)16(20)19-12-2-1-3-12/h4-10,12H,1-3,17H2,(H,19,20) |
Clé InChI |
SWTACGRBERBNAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=O)C2=NC=CC(=C2)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


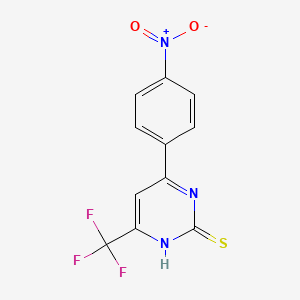
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
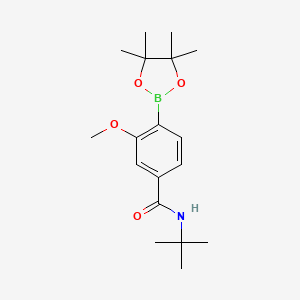
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

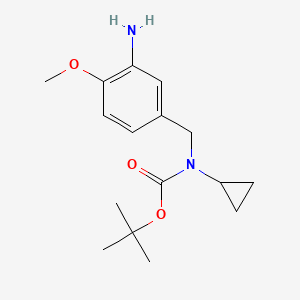
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
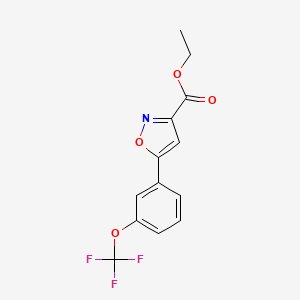
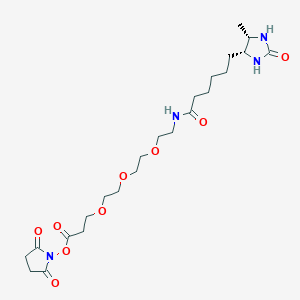
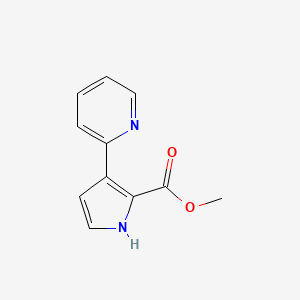
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
